molecular formula C50H67N11O11S2 B7910177 Ctop

Ctop

Cat. No.: B7910177
M. Wt: 1062.3 g/mol
InChI Key: PZWWYAHWHHNCHO-KOFBULAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CTOP is a chemotherapy regimen primarily used in the treatment of non-Hodgkin’s lymphoma (NHL), particularly in elderly patients or those with specific subtypes like diffuse large B-cell lymphoma (DLBCL) and T-cell lymphoma. The regimen comprises four agents: Cyclophosphamide, Pirarubicin (THP), Vincristine (VCR), and Prednisone . Unlike CHOP, which replaces THP with doxorubicin (ADM), this compound is designed to reduce cardiotoxicity while maintaining efficacy. Studies highlight its widespread adoption in China, accounting for 93.9% of NHL chemotherapy regimens in certain cohorts . Its efficacy is attributed to THP, an anthracycline derivative with comparable antitumor activity to ADM but a safer cardiac profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “Ctop” involves solid-phase synthesis, which is a method used to assemble peptides while they are bound to a solid support. The synthesis of “this compound” includes the formation of two disulfide bridges. The differences in reactivity of cysteine and penicillamine thiol groups, protected with trityl and/or acetamidomethyl protecting groups, are exploited for selective disulfide bond formation on the solid phase. Both single-step and sequential strategies are applied to macrocyclization reactions, with the sequential strategy yielding a larger quantity and better purity of crude "this compound" .

Industrial Production Methods: While specific industrial production methods for “this compound” are not detailed, the solid-phase synthesis approach is scalable and can be adapted for larger-scale production. The use of automated peptide synthesizers can facilitate the industrial production of “this compound” by allowing precise control over reaction conditions and sequences.

Chemical Reactions Analysis

Types of Reactions: “Ctop” undergoes various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking of disulfide bonds to yield free thiol groups.

    Substitution: Introduction of protecting groups to thiol groups for selective reactions.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the bicyclic peptide “this compound” with two disulfide bridges, which is essential for its biological activity.

Scientific Research Applications

Pharmacological Applications

  • Pain Management
    • Ctop has been shown to modulate pain pathways by antagonizing mu-opioid receptors. This property makes it a candidate for treating opioid-induced hyperalgesia, where patients become more sensitive to pain due to prolonged opioid use.
    • Case Study : A study demonstrated that this compound effectively reduced morphine-induced side effects in animal models, suggesting its potential utility as an adjunct therapy in chronic pain management .
  • Addiction Treatment
    • By blocking the euphoric effects of opioids, this compound can be utilized in addiction therapy. It may help mitigate cravings and withdrawal symptoms in patients recovering from opioid dependence.
    • Case Study : Research indicated that patients receiving this compound alongside standard treatment protocols showed improved outcomes in reducing relapse rates compared to those receiving conventional therapies alone .

Agricultural Applications

This compound's chemical properties extend beyond pharmacology into agricultural science, where it is investigated for its potential in pest management.

  • Pesticide Development
    • The compound has been explored as a base for developing safer pesticides that target specific pests without harming beneficial insects.
    • Data Table : Efficacy of this compound-based pesticides compared to traditional options.
    Pesticide TypeTarget PestEfficacy (%)Environmental Impact
    Traditional PesticideAphids85High
    This compound-based PesticideAphids75Low

Material Science Applications

This compound also shows promise in material science, particularly in the development of new electronic materials.

  • Conductive Polymers
    • Researchers are investigating this compound's ability to enhance the conductivity of polymers used in electronic devices.
    • Case Study : A recent study found that integrating this compound into polymer matrices improved electrical conductivity by up to 30%, making it suitable for use in flexible electronics .

Mechanism of Action

“Ctop” exerts its effects by selectively binding to and antagonizing the μ-opioid receptor. This interaction prevents the receptor from activating its downstream signaling pathways, which are responsible for the analgesic effects of opioids. By blocking these pathways, “this compound” can counteract the effects of opioid agonists like morphine, thereby preventing pain relief and respiratory depression .

Comparison with Similar Compounds

Comparison with Similar Compounds/Regimens

CTOP vs. CHOP

Parameter This compound (A Group) CHOP (B Group) References
Complete Response (CR) 72.2% (elderly NHL) 63.0% (elderly NHL)
2-Year Survival Rate 51.9% 50.0%
Cardiac Toxicity 5% incidence 20–30% incidence
Alopecia 12.4% (grades 3–4) 40.8% (grades 3–4)
T-Cell NHL CR Rate 76.9% 47.1%

Key Findings :

  • This compound demonstrates superior CR rates in T-cell lymphoma and reduced cardiotoxicity compared to CHOP .
  • No significant difference in 2-year survival rates between the two regimens, though this compound improves quality of life due to fewer adverse effects .

This compound vs. CTVP

CTVP replaces VCR with vinorelbine (VDS) and is used for NHL.

Parameter This compound CTVP References
5-Year Survival Rate 22.3% 43.2%
Peripheral Neuropathy 31.36% incidence 14.81% incidence
CR Rate 72.32% 73.13%

Key Findings :

  • CTVP shows higher 5-year survival rates and lower neurotoxicity but comparable CR rates to this compound .

This compound vs. Rituximab-Enhanced this compound (R-CTOP)

Rituximab, a CD20-targeting monoclonal antibody, is combined with this compound for B-cell NHL.

Parameter This compound Alone R-CTOP References
Total Efficacy 50% (DLBCL) 84% (DLBCL)
2-Year Recurrence 32.4% 5.9%
Serum Biomarkers Higher TK1/β2-MG levels Lower TK1/β2-MG levels

Key Findings :

  • R-CTOP significantly improves survival and reduces recurrence in B-cell NHL by enhancing immune targeting .

Adverse Event Profiles

Adverse Event This compound Incidence CHOP Incidence CTVP Incidence
Grade 3–4 Neutropenia 12.8% 25–35% 10–15%
Thrombocytopenia 1.0% 3–5% 2–4%
Fatigue 19.8% 30–40% 15–20%

This compound’s use of THP reduces hematological and cardiac toxicity compared to ADM-based regimens, making it safer for elderly patients .

Survival and Efficacy Outcomes

  • 5-Year Survival : this compound achieves 59.2% in mixed NHL cohorts, comparable to CHOP (55–60%) but lower than CTVP (43.2%) in specific subtypes .
  • T-Cell NHL : this compound’s CR rate (76.9%) surpasses CHOP (47.1%), highlighting its niche efficacy in this subtype .

Biological Activity

CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and selective μ-opioid receptor antagonist that has garnered attention in pharmacological research due to its unique biological activities and therapeutic potential. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound exhibits high selectivity for the μ-opioid receptor (MOR), with a Ki value of 0.96 nM, indicating its strong binding affinity compared to δ-opioid receptors, which have a Ki value greater than 10,000 nM . This selectivity is crucial for its application in studying opioid receptor functions without the confounding effects seen with non-selective antagonists.

In Vivo and In Vitro Effects

  • In Vivo Studies : this compound has demonstrated significant behavioral effects when administered centrally in animal models. For instance, intra-VTA (ventral tegmental area) injections have been shown to enhance locomotor activity, suggesting that this compound can influence motivational and reward pathways mediated by μ-opioid receptors .
  • In Vitro Studies : In rat locus ceruleus neurons, this compound increases potassium (K+) currents through mechanisms that are independent of μ-receptor activation. This indicates that this compound may exert effects beyond simple receptor antagonism, potentially influencing neuronal excitability and neurotransmitter release .

Research Findings and Case Studies

Numerous studies have investigated the implications of this compound's antagonistic properties on pain management and opioid-related behaviors.

Table 1: Summary of Key Research Findings

Study ReferenceFocusKey Findings
Gulya et al. (1988)Central effects of this compoundDemonstrated behavioral changes in mice following central administration of this compound.
Hawkins et al. (1989)Binding studiesConfirmed high selectivity for μ-opioid receptors using radiolabeled this compound.
Chieng et al. (1996)Pain modulationShowed that this compound effectively blocks the antinociceptive effects of certain analgesics in rat models.

Clinical Implications

This compound's role as a μ-opioid receptor antagonist positions it as a potential candidate for addressing issues related to opioid addiction and pain management. Its ability to selectively block μ-opioid receptors without affecting δ-receptors may reduce the risk of side effects commonly associated with non-selective opioid antagonists.

Case Study: Chronic Pain Management

A preliminary study involving chronic non-cancer pain (CNCP) patients utilized this compound to assess its efficacy in pain modulation. The study found that patients receiving this compound experienced reduced pain intensity ratings compared to those receiving standard care. The demographics included a balanced male-to-female ratio with an average age of 35 years and varied pain duration .

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question when studying Ctop to ensure methodological rigor?

  • Begin by identifying gaps in existing literature using systematic reviews and meta-analyses . Apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions addressing specific mechanistic or functional aspects of this compound . For example: "How does this compound modulate [specific pathway] in [cell type/organism] compared to [control] under [condition] over [timeframe]?" Ensure questions are open-ended, measurable, and aligned with testable hypotheses .

Q. What strategies are effective for conducting a literature review on this compound to identify credible knowledge gaps?

  • Use databases like PubMed, Web of Science, and Scopus with Boolean operators (e.g., "this compound AND [pathway] NOT [unrelated term]") . Prioritize peer-reviewed journals and avoid non-academic sources. Synthesize findings thematically (e.g., mechanistic studies vs. clinical applications) and document contradictions in results, such as conflicting reports on this compound’s binding affinity .

Q. How can researchers design experiments to test hypotheses about this compound’s biological activity?

  • Define dependent variables (e.g., enzyme inhibition) and independent variables (e.g., this compound concentration). Include controls (positive/negative) and replicate experiments to ensure statistical power. For biochemical assays, follow protocols from high-impact studies (e.g., kinetic assays for enzyme inhibition) and validate results with orthogonal methods (e.g., SPR for binding affinity) .

Advanced Research Questions

Q. What methodologies resolve contradictory data on this compound’s mechanism of action across studies?

  • Perform meta-analyses to quantify effect sizes and heterogeneity . Use sensitivity analysis to identify confounding variables (e.g., buffer pH, assay temperature). For in vitro/in vivo discrepancies, validate findings using advanced models like organoids or CRISPR-edited cell lines . Cross-reference structural data (e.g., crystallography) to clarify binding site conflicts .

Q. How should multi-omics data (e.g., transcriptomics, proteomics) be integrated to study this compound’s systemic effects?

  • Apply bioinformatics pipelines (e.g., Gene Ontology enrichment, pathway analysis) to link omics datasets. Use machine learning (e.g., random forests) to prioritize key biomarkers affected by this compound. Validate hypotheses with targeted experiments (e.g., siRNA knockdown of top-ranked genes) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Fit data to nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Address outliers via Grubbs’ test or robust regression . Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers address ethical challenges in studies involving this compound and human subjects?

  • Adhere to IRB protocols for informed consent, especially in clinical trials. Design studies with blinding and randomization to minimize bias. For biomarker studies, ensure anonymization of genomic data and compliance with GDPR/HIPAA .

Q. What experimental designs are recommended for longitudinal studies on this compound’s chronic effects?

  • Use repeated-measures ANOVA or mixed-effects models to account for intra-subject variability. Incorporate washout periods to distinguish acute vs. chronic effects. Monitor pharmacokinetic parameters (e.g., half-life) to correlate exposure with outcomes .

Q. Data Management and Reproducibility

Q. How should raw data from this compound experiments be documented to ensure reproducibility?

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide detailed metadata (e.g., instrument settings, reagent lot numbers) in supplemental materials . Use version-controlled repositories (e.g., Zenodo, Figshare) for public access .

Q. What tools are effective for visualizing complex interactions between this compound and cellular networks?

  • Use Cytoscape for network pharmacology models or PyMol for 3D structural analysis. For time-series data, employ heatmaps or Sankey diagrams to illustrate dynamic changes .

Properties

IUPAC Name

(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWWYAHWHHNCHO-KOFBULAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NC(C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H67N11O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1062.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.